The synthesis of conteltinib involves several key steps, including the formation of intermediates and final coupling reactions. The process typically begins with the reaction of various precursors to form a core structure that contains the necessary functional groups for activity against its molecular targets. Specific methods used in the synthesis include:
The synthetic routes are optimized for high yield and purity, often requiring careful control of reaction conditions such as temperature and solvent choice.
Conteltinib has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 585.82 g/mol. The structural features include:
The InChI key for conteltinib is NPJCURIANJMFEO-UHFFFAOYSA-N, which provides a unique identifier for its chemical structure .
Conteltinib undergoes various chemical reactions essential for its synthesis and potential modification:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Catalysts like palladium on carbon may also be employed to facilitate specific transformations .
Conteltinib exerts its anti-cancer effects primarily through selective inhibition of specific tyrosine kinases involved in cell signaling pathways crucial for tumor growth and survival. The mechanism includes:
Conteltinib possesses several notable physical and chemical properties:
These properties are critical for its formulation as a therapeutic agent.
Conteltinib has a range of scientific applications, particularly in oncology research:
Conteltinib (CT-707; IUPAC name: N-Isopropyl-2-((2-((2-methoxy-4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzenesulfonamide) features a diaminopyrimidine core as its central pharmacophore, critical for kinase inhibition. This scaffold is substituted with:
Table 1: Key Structural Features of Conteltinib
Component | Chemical Group | Role in Target Binding |
---|---|---|
Core Scaffold | Diaminopyrimidine | ATP-competitive inhibition |
R1 Substituent | Sulfonamide (–SO₂N(iPr)₂) | Hydrogen bonding (ASP564) |
R2 Substituent | 4-(4-Methylpiperazin-1-yl)piperidine | Hydrophobic pocket occupancy |
R3 Substituent | Methoxyaryl linker | Conformational stability |
Conteltinib lacks chiral centers in its primary structure, precluding stereoisomerism. All rotatable bonds adopt fixed conformations when bound to FAK, as confirmed by molecular docking studies. The morpholine/piperazine rings exhibit chair conformations, optimizing hydrophobic interactions with FAK’s DFG motif (residues ASP564-PHE565-GLY566) [5] [10].
Conteltinib’s calculated LogP (XLogP: 4.7) indicates high lipophilicity, aligning with its cell-membrane permeability. It demonstrates:
Table 2: Physicochemical Parameters of Conteltinib
Parameter | Value | Pharmaceutical Implication |
---|---|---|
Molecular Weight | 635.82 g/mol | Rule of 5 violation (limits oral bioavailability) |
LogP | 4.7 | High lipophilicity (enhances membrane permeability) |
tPSA | 135.37 Ų | Moderate permeability |
Rotatable Bonds | 10 | Conformational flexibility |
Solubility (DMSO) | 49.15 mM | Suitable for in vitro assays |
Conteltinib synthesis employs a multi-step convergent strategy:
Table 3: Key Intermediates in Conteltinib Synthesis
Intermediate | Role | Synthetic Step |
---|---|---|
5-Fluoro-N-methyl-2-nitrobenzamide | Installs deep-pocket-binding group | Nucleophilic substitution |
5-Bromo-2,4-dichloropyrimidine | Provides diaminopyrimidine core | Nucleophilic substitution |
TBS-Protected PEG Linkers | Enhances hydrophilicity | Etherification/Suzuki coupling |
Compound Names Mentioned: Conteltinib, CT-707, SY-707.
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 10304-81-1
CAS No.: 53938-08-2
CAS No.: 573-83-1